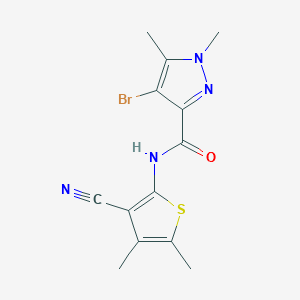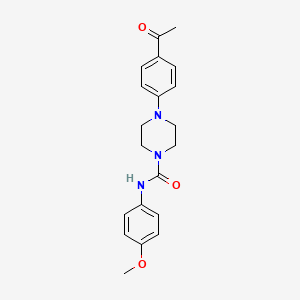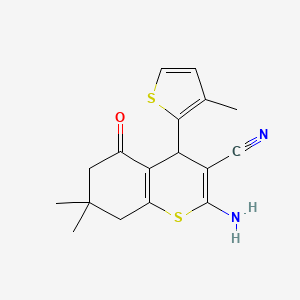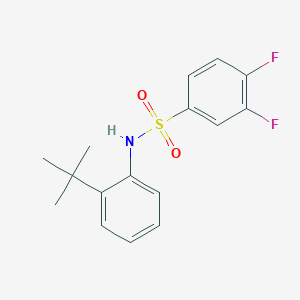![molecular formula C18H18N2O3S B10969850 N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B10969850.png)
N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique fusion of naphtho[1,2-b]thiophene and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,2-b]thiophene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The tetrahydrofuran moiety is then introduced via a coupling reaction, often using reagents such as tetrahydrofuran-2-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes, such as recrystallization or chromatography, are fine-tuned to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxamide groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-b]thiophene-2,3-dione derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide has shown potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting diseases such as cancer or inflammatory disorders.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]thiophene derivatives: These compounds share the naphtho[1,2-b]thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran moiety but different functional groups attached, affecting their reactivity and applications.
Uniqueness
N-(3-carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of naphtho[1,2-b]thiophene and tetrahydrofuran structures. This duality provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H18N2O3S/c19-16(21)14-12-8-7-10-4-1-2-5-11(10)15(12)24-18(14)20-17(22)13-6-3-9-23-13/h1-2,4-5,13H,3,6-9H2,(H2,19,21)(H,20,22) |
InChI Key |
HXCYKGAIZGNVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10969778.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10969787.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide](/img/structure/B10969795.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969814.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969825.png)
![3-chloro-2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10969828.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969832.png)
![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10969834.png)

![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B10969841.png)



